molecular formula C6H4BrN3 B1525595 6-Bromoimidazo[1,2-B]pyridazine CAS No. 1159977-65-7

6-Bromoimidazo[1,2-B]pyridazine

Cat. No. B1525595
M. Wt: 198.02 g/mol
InChI Key: CFUOULAGZMUPNF-UHFFFAOYSA-N
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Description

6-Bromoimidazo[1,2-B]pyridazine is used in organic syntheses and as pharmaceutical intermediates .


Synthesis Analysis

The synthesis of 6-Bromoimidazo[1,2-B]pyridazine involves the treatment of 3-bromo-6-chloroimidazo[1,2-B]pyridazine with a variety of 1° or 2° alkylamines .


Molecular Structure Analysis

The molecular weight of 6-Bromoimidazo[1,2-B]pyridazine is 198.02 .


Physical And Chemical Properties Analysis

6-Bromoimidazo[1,2-B]pyridazine is a solid at room temperature. It should be stored in a refrigerator .

Scientific Research Applications

  • Medicinal Chemistry Research

    • The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity .
    • These properties contribute to unique applications in molecular recognition while the inherent polarity, low cytochrome P450 inhibitory effects and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .
    • The recent approvals of the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib represent the first examples of FDA-approved drugs that incorporate a pyridazine ring .
  • Russian Journal of Bioorganic Chemistry

    • Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
    • Pyridazine ring is present in some commercially available drugs and agrochemicals .
    • Pyridazine based systems have been shown to have numerous practical applications .
  • Drug Discovery

    • The pyridazine ring is recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry .
    • Other approved drugs that embed a pyridazine heterocycle include the pyridazine-3-one derivatives and the fused imidazo[1,2-b]pyridazine ring system that is a structural feature of both the multi-targeted tyrosine kinase inhibitor ponatinib and the survival of motor neuron 2-directed RNA splicing modifier risdiplam .
  • Antituberculosis Agents

    • Imidazo[1,2-a]pyridine, a fused bicyclic heterocycle similar to “6-Bromoimidazo[1,2-B]pyridazine”, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry .
    • A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
  • Organic Synthesis

    • Imidazo[1,2-a]pyrazine, a fused bicyclic heterocycle similar to “6-Bromoimidazo[1,2-B]pyridazine”, acts as a versatile scaffold in organic synthesis .
    • This scaffold has been recognized for its wide range of applications in medicinal chemistry .
  • Drug Development

    • Imidazo[1,2-a]pyrazine also plays a significant role in drug development .
    • It exhibits reactivity and multifarious biological activity, making it a valuable component in the development of new drugs .

Safety And Hazards

6-Bromoimidazo[1,2-B]pyridazine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . Therefore, 6-Bromoimidazo[1,2-B]pyridazine and its analogues may have potential applications in the development of new drugs, particularly for the treatment of tuberculosis .

properties

IUPAC Name

6-bromoimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-1-2-6-8-3-4-10(6)9-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUOULAGZMUPNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718225
Record name 6-Bromoimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromoimidazo[1,2-B]pyridazine

CAS RN

1159977-65-7
Record name 6-Bromoimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromoimidazo[1,2-b]pyridazine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7H4MAJ6MD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A El Akkaoui, J Koubachi, G Guillaumet… - …, 2021 - Wiley Online Library
This review surveys the recent developments in organometallic‐chemistry‐based methods for the preparation of imidazo[1,2‐b]pyridazines by cyclization as well as their …

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